molecular formula C8H6F3NO2 B7900573 Methyl 5-amino-2,3,4-trifluorobenzoate

Methyl 5-amino-2,3,4-trifluorobenzoate

Cat. No.: B7900573
M. Wt: 205.13 g/mol
InChI Key: SAXJQRBWNWGYNB-UHFFFAOYSA-N
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Description

Methyl 5-amino-2,3,4-trifluorobenzoate is an organic compound with the molecular formula C8H6F3NO2 It is a derivative of benzoic acid, where the benzene ring is substituted with three fluorine atoms, an amino group, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-2,3,4-trifluorobenzoate typically involves the following steps:

    Nitration: The starting material, 2,3,4-trifluorobenzoic acid, undergoes nitration to introduce a nitro group at the 5-position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder in the presence of hydrochloric acid.

    Esterification: The carboxylic acid group is esterified with methanol in the presence of a catalyst like sulfuric acid to form the methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-2,3,4-trifluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of catalysts such as palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

Methyl 5-amino-2,3,4-trifluorobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of fluorescent probes for biological imaging.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 5-amino-2,3,4-trifluorobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-amino-2-fluorobenzoate
  • Methyl 5-amino-3,4-difluorobenzoate
  • Methyl 5-amino-2,4,6-trifluorobenzoate

Uniqueness

Methyl 5-amino-2,3,4-trifluorobenzoate is unique due to the specific arrangement of fluorine atoms on the benzene ring. This arrangement can influence the compound’s reactivity and interactions with other molecules, making it distinct from other fluorinated benzoates.

Properties

IUPAC Name

methyl 5-amino-2,3,4-trifluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2/c1-14-8(13)3-2-4(12)6(10)7(11)5(3)9/h2H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAXJQRBWNWGYNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1F)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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